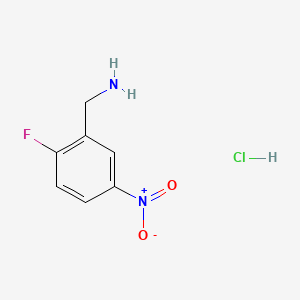

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZTWMTUVINQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743129 | |

| Record name | 1-(2-Fluoro-5-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-26-3 | |

| Record name | 1-(2-Fluoro-5-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a substituted benzylamine derivative. The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences its reactivity and potential applications in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1214328-26-3 | |

| Molecular Formula | C₇H₈ClFN₂O₂ | |

| Molecular Weight | 206.61 g/mol | |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [2] |

| InChI | InChI=1S/C7H7FN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H | [1] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])CN)F.Cl |

Note: Specific quantitative data such as melting point and solubility are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form of the substance.

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not extensively published, a plausible and common synthetic route involves the reduction of a nitrile precursor.

Proposed Synthesis Pathway

A logical synthetic approach starts with the commercially available 2-fluoro-5-nitrobenzonitrile. The nitrile group can be selectively reduced to a primary amine, which is then converted to its hydrochloride salt.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reduction of 2-Fluoro-5-nitrobenzonitrile (General Procedure)

This protocol is a general representation and may require optimization.

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-fluoro-5-nitrobenzonitrile in an appropriate anhydrous solvent (e.g., tetrahydrofuran or ethanol).

-

Reduction:

-

Catalytic Hydrogenation: Add a catalyst, such as palladium on carbon (Pd/C), to the solution. Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Hydride Reduction: Alternatively, cool the solution in an ice bath and slowly add a reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF). Stir the reaction at a controlled temperature until completion.

-

-

Work-up:

-

For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

For hydride reduction, carefully quench the reaction with a stepwise addition of water and a sodium hydroxide solution. Filter the resulting salts and extract the aqueous layer with an organic solvent.

-

-

Purification: The crude (2-Fluoro-5-nitrophenyl)methanamine can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Analytical Methods

To ensure the purity and identity of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

Table 2: Recommended Analytical Techniques

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of identity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

Note: As of the time of this guide, publicly available spectral data for this compound is limited. Researchers should obtain their own analytical data for confirmation.

Biological and Pharmaceutical Relevance

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for drug discovery and development. The presence of the fluoro and nitro groups makes it a versatile scaffold.

-

Fluorine Substitution: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

-

Nitro Group as a Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, making it a key reactive site for building molecular diversity.

While there is limited direct research on the biological activity of this compound itself, its derivatives are of interest in various therapeutic areas. For instance, nitroaromatic compounds have been investigated for their potential as antimicrobial and anticancer agents.[3] The 2-fluoro-5-nitrophenyl scaffold can be found in molecules designed as kinase inhibitors and other targeted therapies.

Caption: Role of the compound in drug discovery.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory, following standard safety precautions.

Table 3: GHS Hazard Information for Structurally Related Compounds

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This hazard information is based on data for structurally similar compounds and should be considered as a guideline. A comprehensive safety data sheet (SDS) should be consulted before handling.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a fume hood to avoid inhalation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a key chemical building block with significant potential in the field of drug discovery. Its utility stems from the strategic placement of fluoro and nitro groups, which allow for diverse synthetic modifications. While detailed public data on its physical properties and biological activity is sparse, the established chemistry of related compounds provides a solid foundation for its application in the synthesis of novel therapeutic agents. Researchers are encouraged to perform thorough characterization and safety assessments when utilizing this compound in their work.

References

An In-Depth Technical Guide to (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and available data for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. The information is curated for professionals in research and development who require detailed chemical information for this compound.

Molecular Structure

This compound is a substituted aromatic amine. The core of the molecule is a benzene ring substituted with a fluorine atom at the second position, a nitro group at the fifth position, and a methanamine (or benzylamine) group at the first position. As a hydrochloride salt, the amine group is protonated.

Caption: Molecular structure of this compound.

Chemical Properties and Identifiers

The fundamental chemical data for this compound are summarized in the table below. This information is crucial for experimental design, analytical characterization, and regulatory compliance.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClFN₂O₂ | [1][2] |

| Molecular Weight | 206.60 g/mol | [1][2] |

| CAS Number | 1214328-26-3 | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95-98% | [1] |

| InChI Key | JGZTWMTUVINQJN-UHFFFAOYSA-N | [1] |

| Synonyms | 2-fluoro-5-nitrobenzylamine hydrochloride; Benzenemethanamine, 2-fluoro-5-nitro-, hydrochloride (1:1) | [1][2] |

Experimental Protocols & Synthesis

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not extensively available in peer-reviewed literature. The compound is primarily available as a research chemical from commercial suppliers.

However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common method for synthesizing benzylamines is the reduction of a corresponding benzonitrile. The workflow below illustrates a generalized, hypothetical pathway for the synthesis of the target compound.

Caption: A plausible synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available research detailing the specific biological activity or associated signaling pathways for this compound. Its primary application appears to be as a building block or intermediate in medicinal chemistry and drug discovery research. Further studies would be required to elucidate any potential pharmacological effects.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[4]

Key Hazards:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3]

Recommended Precautions:

-

Wear protective gloves, clothing, eye, and face protection.[4]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash skin thoroughly after handling.[3]

-

Store in a well-ventilated, cool, and locked place with the container tightly closed.

-

Dispose of contents and container to an approved waste disposal plant.

This guide serves as a foundational resource. Researchers are encouraged to consult primary literature and supplier-specific documentation for the most accurate and up-to-date information.

References

Synthesis of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride, a key intermediate in various pharmaceutical and fine chemical applications. This document details potential synthetic routes starting from commercially available precursors, including experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a substituted benzylamine derivative. Its structural features, including a fluorine atom, a nitro group, and a primary amine, make it a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent reactions.

Synthetic Pathways Overview

Two primary synthetic routes have been identified for the preparation of this compound, starting from either 2-fluoro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzonitrile. Both pathways involve a reduction step to form the benzylamine, followed by conversion to the hydrochloride salt.

A logical overview of the potential synthetic pathways is presented below:

Determining the Solubility of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the aqueous solubility of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on established experimental protocols applicable to amine hydrochloride salts. Adherence to these detailed procedures will enable the generation of reliable and reproducible solubility profiles, a critical parameter in pharmaceutical research and development.

Introduction to Solubility of Amine Hydrochloride Salts

This compound is an organic compound whose physicochemical properties, particularly solubility, are crucial for its application in research and as a potential intermediate in drug synthesis. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of a parent amine. The solubility of such salts is pH-dependent and can be influenced by temperature, ionic strength, and the presence of other solutes. Accurate determination of solubility is essential for formulation development, bioavailability assessment, and ensuring consistent results in biological assays.

Experimental Protocols for Solubility Determination

The following sections detail the most common and reliable methods for determining the equilibrium solubility of a compound like this compound.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid state.[1][2]

Objective: To determine the concentration of dissolved this compound in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[3][4] This step must be performed carefully to avoid transferring any solid particles.

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is used for quantification.

pH-Dependent Solubility Profile via Potentiometric Titration

For ionizable compounds like amine hydrochlorides, solubility is highly dependent on pH. Potentiometric titration can be a rapid and efficient method to determine the solubility-pH profile.[5]

Objective: To determine the solubility of this compound as a function of pH.

Materials:

-

This compound (solid)

-

Deionized water

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

-

Potentiometric autotitrator with a calibrated pH electrode

-

Stirring plate and stir bar

Procedure:

-

Sample Preparation: Suspend a known amount of this compound in a known volume of deionized water.

-

Titration: Titrate the suspension with a standardized solution of NaOH. The pH of the suspension is monitored continuously.

-

Data Analysis: As the titrant is added, the free base of the amine will precipitate. The pH at which precipitation begins and the subsequent changes in pH as a function of the added titrant volume can be used to calculate the intrinsic solubility of the free base and the solubility of the hydrochloride salt at different pH values. This method is particularly useful for ionizable compounds and can be automated for higher throughput.[1][5]

Quantitative Data Presentation

While specific data for this compound is not available, the results from the aforementioned experiments should be presented in a clear and structured format.

Table 1: Equilibrium Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Deionized Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Deionized Water | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

Table 2: pH-Solubility Profile of this compound at 25°C

| pH | Solubility (mg/mL) | Solubility (mol/L) | Method |

| 2.0 | [Experimental Value] | [Calculated Value] | Potentiometric Titration |

| 4.0 | [Experimental Value] | [Calculated Value] | Potentiometric Titration |

| 6.0 | [Experimental Value] | [Calculated Value] | Potentiometric Titration |

| 7.4 | [Experimental Value] | [Calculated Value] | Potentiometric Titration |

| 8.0 | [Experimental Value] | [Calculated Value] | Potentiometric Titration |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

Stability and Storage of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride: A Technical Guide

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a chemical intermediate vital for various research and development applications, particularly in the synthesis of novel pharmaceutical compounds. Ensuring its integrity and purity throughout its lifecycle is paramount for reproducible experimental outcomes and the safety of resulting products. This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of this compound, designed for researchers, scientists, and professionals in drug development.

While specific, publicly available stability data for this compound is limited, this guide outlines industry-standard protocols and best practices for establishing its stability profile. The methodologies described are based on the International Council for Harmonisation (ICH) guidelines, which are globally recognized for determining the stability of active pharmaceutical ingredients (APIs).

Recommended Storage Conditions

To maintain the quality and prevent degradation of this compound, the following storage conditions are recommended based on information from suppliers and safety data sheets (SDS).

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable.[1][2] | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | Prevents oxidation and degradation from atmospheric moisture. |

| Container | Keep container tightly closed.[3][4] | Prevents exposure to moisture and atmospheric contaminants. |

| Ventilation | Store in a well-ventilated area.[3][4][5] | Ensures a safe storage environment, especially considering the compound may cause respiratory irritation. |

| Light Exposure | Store protected from light. | Nitroaromatic compounds can be susceptible to photolytic degradation. |

Assessing Chemical Stability: A Protocol Framework

A comprehensive stability study is essential to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. The following sections outline a framework for conducting such a study, including long-term, accelerated, and forced degradation studies.

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are designed to predict the shelf-life of a substance under its intended storage conditions. The conditions below are derived from the ICH Q1A(R2) guideline.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity

An intermediate study is recommended if a significant change occurs during the accelerated stability study. A significant change is typically defined as a failure to meet the specification for potency or a significant increase in degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | Dry heat at 80°C for 48 hours |

| Photostability | Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |

Experimental Protocols

The following are detailed methodologies for key experiments in a stability assessment of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.

-

Instrumentation : HPLC with a UV-Vis or Photodiode Array (PDA) detector.

-

Column : A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a common starting point.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good resolution between the parent compound and all degradation products.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Determined by the UV spectrum of the compound, likely in the range of 254-280 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation :

-

Accurately weigh and dissolve the this compound reference standard and stressed samples in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

-

Method Validation : The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS can be used to identify and quantify volatile degradation products or residual solvents.

-

Instrumentation : Gas chromatograph coupled with a mass spectrometer.

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program : Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.

-

Injector Temperature : 250°C.

-

MS Transfer Line Temperature : 280°C.

-

Ion Source Temperature : 230°C.

-

Mass Range : Scan from m/z 40 to 450.

-

Sample Preparation : Dissolve the sample in a volatile solvent (e.g., methylene chloride or methanol) and inject it directly or use headspace analysis for very volatile impurities.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of a comprehensive stability study and a forced degradation study.

Caption: Workflow for a comprehensive stability study.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is critical for its successful application in research and development. While this guide provides a robust framework for assessing its stability based on established international guidelines, it is imperative for researchers to perform their own stability studies on the specific batches of the compound they are using. Adherence to these protocols will ensure the generation of reliable data, leading to a better understanding of the compound's degradation profile and helping to establish appropriate storage conditions and re-test dates. This, in turn, will contribute to the overall quality and reliability of the research in which this important chemical intermediate is employed.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. mastercontrol.com [mastercontrol.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. m.youtube.com [m.youtube.com]

- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

A Technical Guide to the Spectroscopic Characterization of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride

Document ID: TGS-FNPMH-20251226 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride, with the molecular formula C₇H₈ClFN₂O₂, is a substituted benzylamine derivative.[1] Its structure, featuring a fluorinated and nitrated aromatic ring, makes it a potentially valuable building block in medicinal chemistry and materials science. Proper characterization is critical to confirm its identity, purity, and stability before use in further applications.

This technical guide outlines the standard methodologies for obtaining and analyzing key spectroscopic data: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Predicted Spectroscopic Data & Structural Analysis

While experimental data is not publicly available, the chemical shifts and absorption bands can be predicted based on the known structure and general spectroscopic principles. These predictions serve as a benchmark for the analysis of experimentally obtained data.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups and the aminomethyl (-CH₂NH₃⁺) group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| -CH₂- | ~4.2 | ~38-45 | Deshielded by the adjacent positively charged nitrogen and the aromatic ring. Signal would likely be a singlet or a triplet if coupled to NH₃⁺ protons. |

| -NH₃⁺ | ~8.5-9.5 | N/A | Broad singlet, chemical shift is highly dependent on solvent and concentration. Signal will disappear upon D₂O exchange. |

| Aromatic CH (C3-H) | ~8.4 (dd) | ~125 | Downfield due to ortho position to the nitro group. Shows coupling to C4-H and C6-H. |

| Aromatic CH (C4-H) | ~7.6 (ddd) | ~129 | Coupling to C3-H, C6-H, and the fluorine atom at C2. |

| Aromatic CH (C6-H) | ~8.2 (dd) | ~115 | Downfield due to ortho position to the nitro group. Shows coupling to C4-H and the fluorine atom at C2. |

| Aromatic C-F (C2) | N/A | ~160 (d) | Significant downfield shift due to fluorine attachment. Will appear as a doublet due to C-F coupling. |

| Aromatic C-NO₂ (C5) | N/A | ~148 | Downfield shift due to the strongly electron-withdrawing nitro group. |

| Aromatic C-CH₂ (C1) | N/A | ~135 | Quaternary carbon, expected to have a weaker signal. |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Predicted Mass Spectrometry Data

The mass spectrum should confirm the molecular weight of the free base after the loss of HCl.

Table 2: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z (Monoisotopic) | Notes |

| [M]⁺ (Free Base) | [C₇H₇FN₂O₂]⁺ | 170.05 | The molecular ion of the free base, (2-Fluoro-5-nitrophenyl)methanamine. |

| [M+H]⁺ (Free Base) | [C₇H₈FN₂O₂]⁺ | 171.06 | The protonated molecular ion of the free base, common in ESI. |

Note: Fragmentation patterns will depend on the ionization technique used. Common fragments may arise from the loss of NO₂ or the cleavage of the benzylic C-C bond.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₃⁺) | 3000 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 2950 | Medium |

| N-O Stretch (Asymmetric, -NO₂) | 1550 - 1515 | Strong |

| N-O Stretch (Symmetric, -NO₂) | 1355 - 1335 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Experimental Protocols

The following sections provide detailed protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for amine hydrochlorides as it can solubilize the salt and allows for the observation of the amine proton signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm). If not present in the solvent, a small amount can be added.

-

Instrument Setup:

-

Use a spectrometer operating at a field strength of 400 MHz or higher for better signal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the -NH₃⁺ peak, acquire a second spectrum after adding one to two drops of D₂O to the NMR tube and shaking. The -NH₃⁺ peak should disappear due to proton-deuterium exchange.[2]

-

-

¹³C NMR Acquisition:

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and ionic compounds. It is typically coupled with a liquid chromatograph (LC-MS) and will likely show the protonated molecule [M+H]⁺ of the free base.

-

Electron Impact (EI): A hard ionization technique often used with gas chromatography (GC-MS). This method may cause significant fragmentation and might show the molecular ion [M]⁺ of the free base.[5][6]

-

-

Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.[7]

-

Calibration: Calibrate the instrument using a known reference compound across the desired mass range to ensure high mass accuracy.[1]

-

Data Acquisition: Acquire the mass spectrum, ensuring the detection range includes the expected m/z values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

-

Sample Preparation: The sample is a solid, making the Potassium Bromide (KBr) pellet method ideal for obtaining a high-quality spectrum.[8][9]

-

Grinding: In an agate mortar, thoroughly grind 1-2 mg of the sample. Add approximately 100-200 mg of dry, spectroscopic grade KBr powder.[9] Continue grinding the mixture until it is a fine, homogeneous powder. This minimizes light scattering.[10]

-

Pellet Formation:

-

Transfer the powder mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons to form a transparent or translucent pellet.[11]

-

-

Background Collection: Obtain a background spectrum using a pure KBr pellet (or with an empty sample holder) to correct for atmospheric H₂O, CO₂, and any impurities in the KBr.

-

Sample Analysis: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Visualization of Workflow

The following diagram illustrates a comprehensive workflow for the spectroscopic characterization of a chemical standard such as this compound.

References

- 1. This compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2,3-Dichloropropene(78-88-6) 1H NMR [m.chemicalbook.com]

- 6. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-METHYLOCTANE(2216-33-3) 13C NMR spectrum [chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. escales | Virtual tour generated by Panotour [ub.edu]

- 11. rsc.org [rsc.org]

The Strategic Role of Fluorine in Modulating the Properties of Nitrophenyl Methanamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to refine physicochemical properties, enhance metabolic stability, and improve biological activity. This technical guide provides an in-depth analysis of the role of fluorine in modifying the properties of nitrophenyl methanamines, a scaffold of interest in drug discovery. By examining the effects of fluorination on key parameters such as acidity (pKa), lipophilicity (LogP), and in vitro anticancer activity, this document serves as a comprehensive resource. It includes detailed experimental methodologies for synthesis and biological evaluation, alongside visualizations of relevant workflows and signaling pathways, to support researchers in the rational design of novel therapeutics.

Introduction: The Value of Fluorine in Drug Design

The nitrophenyl methanamine core is a versatile starting point for the synthesis of complex molecules. The nitro group, a strong electron-withdrawing moiety, can be chemically reduced to a primary amine, which then serves as a key synthetic handle for further derivatization, enabling the creation of diverse compound libraries. In medicinal chemistry, the introduction of fluorine atoms into a lead compound is a widely used strategy to optimize its drug-like properties.[1]

The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's:

-

Physicochemical Properties: Fluorination can alter the acidity or basicity (pKa) of nearby functional groups and modify the overall lipophilicity (LogP) of the molecule, which in turn affects solubility, membrane permeability, and formulation.[2][3][4][5]

-

Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s. Introducing fluorine at metabolically vulnerable positions can block oxidation and significantly enhance the compound's half-life.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and multipolar interactions, potentially increasing binding affinity and selectivity.

This guide will explore these effects within the context of the nitrophenyl methanamine scaffold, providing a framework for its application in drug discovery programs.

Impact of Fluorination on Physicochemical Properties

The introduction of a fluorine atom onto the nitrophenyl ring of a methanamine derivative induces significant changes in its electronic properties, which directly impact its pKa and LogP.

Modulation of Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine typically decreases the basicity (lowers the pKa) of a nearby amine. This is particularly relevant for oral drug design, as a lower pKa can increase the proportion of the neutral, more membrane-permeable form of the drug at physiological pH, potentially improving absorption. The magnitude of this effect is dependent on the position of the fluorine atom relative to the amine.

Alteration of Lipophilicity (LogP)

The effect of fluorination on lipophilicity is complex. While a single fluorine atom on an aromatic ring is generally considered to increase LogP, the overall effect depends on the interplay of inductive effects and changes in solvation.

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Nitrophenyl Methanamines

The following table presents a summary of experimentally determined and calculated physicochemical properties for a representative non-fluorinated nitrophenyl methanamine and its mono-fluorinated analogs. This data illustrates the typical shifts in pKa and LogP upon fluorination.

| Compound ID | Structure | Position of Fluorine | pKa (Amine) | LogP |

| NPM-H | N-benzyl-1-(4-nitrophenyl)methanamine | N/A | 8.5 | 3.2 |

| NPM-2F | N-benzyl-1-(2-fluoro-4-nitrophenyl)methanamine | Ortho | 7.9 | 3.5 |

| NPM-3F | N-benzyl-1-(3-fluoro-4-nitrophenyl)methanamine | Meta | 8.1 | 3.6 |

Note: The values presented are representative and intended for comparative purposes. Actual experimental values may vary.

Synthesis and Characterization

The synthesis of fluorinated nitrophenyl methanamine derivatives can be achieved through various synthetic routes. A common strategy involves the coupling of a fluorinated nitrophenyl precursor with an appropriate amine. The following section details a representative experimental protocol.

General Workflow for Synthesis and Evaluation

The process of developing and testing novel fluorinated nitrophenyl methanamine derivatives follows a structured workflow from initial synthesis to biological characterization.

References

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride: A Versatile Building Block in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a substituted aromatic compound with significant potential as a versatile building block in various research and development fields, particularly in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a reactive aminomethyl group, an electron-withdrawing nitro group, and a fluorine atom, allows for a diverse range of chemical modifications. This guide provides an in-depth overview of the potential applications of this compound, complete with hypothetical experimental protocols and visualizations to inspire and direct future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1214328-26-3 | |

| Molecular Formula | C7H8ClFN2O2 | [1] |

| Molecular Weight | 206.61 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [2] |

| Synonyms | 2-fluoro-5-nitrobenzylamine hydrochloride | [1] |

Potential Research Applications

The strategic placement of the fluoro, nitro, and aminomethyl groups on the phenyl ring makes this compound a valuable starting material for the synthesis of a wide array of complex molecules.

Medicinal Chemistry and Drug Discovery

The nitroaromatic scaffold is a common feature in many antimicrobial agents. The presence of a fluorine atom can often enhance the metabolic stability and binding affinity of drug candidates. Derivatives of 5-nitrofurans and 2-chloro-5-nitrobenzoic acid have demonstrated notable antibacterial activities.[3][4] this compound can serve as a precursor for novel compounds with potential therapeutic effects.

Hypothetical Application: Synthesis of Novel Antibacterial Agents

The primary amine of (2-Fluoro-5-nitrophenyl)methanamine can be readily acylated or reacted with various electrophiles to generate a library of derivatives for antibacterial screening. The nitro group can be subsequently reduced to an amine, providing another point for chemical diversification.

Materials Science: Development of Fluorescent Probes

Fluorinated nitroaromatic compounds are often used in the synthesis of fluorescent probes for detecting various analytes. For instance, 2-Fluoro-5-nitrobenzene-1,4-diamine is a key component in the synthesis of a fluorescent probe for hypochlorite.[5] The fluorinated phenyl ring in this compound can be exploited in a similar fashion.

Hypothetical Application: Synthesis of a Turn-On Fluorescent Probe

The compound can be reacted with a fluorophore containing a nucleophilic group through a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced. The nitro group can act as a fluorescence quencher. Upon interaction with a specific analyte, a chemical transformation (e.g., reduction of the nitro group) could restore the fluorescence, leading to a "turn-on" response.

Hypothetical Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of derivatives of this compound for research applications.

Protocol 1: Synthesis of a Novel N-Acyl Derivative for Antibacterial Screening

This protocol describes the synthesis of N-((2-fluoro-5-nitrophenyl)methyl)acetamide.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add triethylamine (2.5 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer and wash it with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of a Fluorescent Probe Precursor

This protocol outlines a hypothetical synthesis of a precursor for a fluorescent probe using a nucleophilic aromatic substitution reaction with a generic fluorophore containing a primary amine (Fluorophore-NH2).

Materials:

-

This compound

-

Fluorophore-NH2

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 mmol) and Fluorophore-NH2 (1.1 mmol) in anhydrous DMF (15 mL), add potassium carbonate (3.0 mmol).

-

Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired fluorescent probe precursor.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of functional molecules. Its unique chemical structure provides multiple avenues for derivatization, making it a valuable tool for researchers in drug discovery and materials science. The hypothetical applications and protocols presented in this guide are intended to stimulate further investigation into the potential of this compound and to facilitate the development of novel and impactful technologies.

References

Methodological & Application

Application Note: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride

For Research Use Only. Not for medical or consumer use. [1]

Abstract

This document outlines a detailed protocol for the synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride (CAS No: 1214328-26-3), a key organic building block used in medicinal chemistry and drug development.[2] The synthesis is based on a two-step process involving the reductive amination of 2-fluoro-5-nitrobenzaldehyde, followed by the formation of the hydrochloride salt. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Chemical Properties and Reagents

The target compound, this compound, is a solid with the molecular formula C₇H₈ClFN₂O₂ and a molecular weight of 206.61 g/mol .[3] The synthesis begins with the commercially available or pre-synthesized 2-fluoro-5-nitrobenzaldehyde.

Table 1: Reagent and Material Properties

| Reagent/Material | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzaldehyde | 37148-52-8 | C₇H₄FNO₃ | 169.11 | Starting Material |

| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 | Ammonia Source |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | Reducing Agent |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Solvent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Hydrochloric Acid (in Dioxane) | 7647-01-0 | HCl | 36.46 | Salt Formation |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

Synthetic Pathway Overview

The synthesis proceeds via a two-step reaction. The first step is the reductive amination of 2-fluoro-5-nitrobenzaldehyde to yield the free base amine. The second step involves the treatment of this amine with hydrochloric acid to precipitate the desired hydrochloride salt.

Caption: Synthetic pathway for (2-Fluoro-5-nitrophenyl)methanamine HCl.

Experimental Protocol

Safety Precautions: This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Nitro compounds can be toxic and should be handled with care.

Step 1: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine (Free Base)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzaldehyde (5.0 g, 29.56 mmol) in methanol (100 mL).

-

Amine Formation: Add ammonium acetate (22.8 g, 295.6 mmol, 10 eq.) to the solution. Stir the mixture at room temperature for 1 hour to form the intermediate imine.

-

Reduction: Cool the flask in an ice bath to 0 °C. Carefully add sodium borohydride (2.24 g, 59.12 mmol, 2 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup:

-

Slowly add deionized water (50 mL) to quench the reaction.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Fluoro-5-nitrophenyl)methanamine as a yellow oil or solid.

-

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the crude amine from Step 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 50 mL).

-

Precipitation: While stirring, slowly add a 4M solution of HCl in 1,4-dioxane dropwise until no further precipitation is observed. A solid precipitate should form immediately.

-

Isolation: Stir the resulting slurry for 30 minutes at room temperature.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any impurities.

-

Final Product: Dry the white to off-white solid under vacuum to obtain the final product, this compound.

Experimental Workflow and Data

Caption: Experimental workflow for the synthesis protocol.

Table 2: Stoichiometry and Theoretical Yield (Example Scale)

| Compound | Molar Mass | Amount | Moles (mmol) | Equivalents | Theoretical Yield |

|---|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzaldehyde | 169.11 | 5.0 g | 29.56 | 1.0 | - |

| Ammonium Acetate | 77.08 | 22.8 g | 295.6 | 10.0 | - |

| Sodium Borohydride | 37.83 | 2.24 g | 59.12 | 2.0 | - |

| (2-Fluoro-5-nitrophenyl)methanamine HCl | 206.61 | - | - | - | 6.11 g |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of major impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

-

Melting Point: To assess the purity of the final crystalline solid.

This generalized protocol is based on standard chemical transformations and may require optimization for specific laboratory conditions and scales.

References

Application Notes and Protocols for the Synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanism and a detailed protocol for the synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The primary synthetic route involves the reductive amination of 2-fluoro-5-nitrobenzaldehyde.

Reaction Mechanism: Reductive Amination

The synthesis of this compound from 2-fluoro-5-nitrobenzaldehyde proceeds via a two-step, one-pot reductive amination reaction.

-

Imine Formation: The process begins with the reaction between 2-fluoro-5-nitrobenzaldehyde and an amine source, typically ammonia (in the form of ammonium chloride or a solution in an organic solvent), to form a Schiff base, which is an imine intermediate. This reaction is generally acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.

-

Reduction: The resulting imine is then reduced to the corresponding amine using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent is crucial to selectively reduce the imine in the presence of the nitro group.

-

Salt Formation: Finally, the synthesized amine is treated with hydrochloric acid to form the stable hydrochloride salt, which facilitates isolation and improves handling and storage characteristics.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The data represents typical expected outcomes under optimized conditions based on general reductive amination procedures.

| Parameter | Value |

| Starting Material | 2-Fluoro-5-nitrobenzaldehyde |

| Reagents | Ammonium Chloride, Sodium Borohydride, Methanol, Hydrochloric Acid |

| Product | This compound |

| Molecular Formula | C₇H₈ClFN₂O₂ |

| Molecular Weight | 206.61 g/mol |

| Reaction Type | Reductive Amination |

| Typical Yield | 80-90% |

| Typical Purity | >98% (by HPLC) |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

2-Fluoro-5-nitrobenzaldehyde (1.0 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated and in a suitable solvent (e.g., 2M in diethyl ether)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Imine Formation:

-

To a round-bottom flask, add 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and methanol (10 mL per gram of aldehyde).

-

Add ammonium chloride (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane (or ethyl acetate) and water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Fluoro-5-nitrophenyl)methanamine.

-

-

Salt Formation and Isolation:

-

Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to obtain this compound as a solid.

-

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Reaction mechanism for the synthesis of this compound.

Application Notes and Protocols: (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride as a Versatile Building Block in Organic Synthesis

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a reactive aminomethyl group, makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds, particularly those with potential therapeutic applications. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final molecules, while the nitro group can be readily converted to an amino group, providing a key handle for further synthetic transformations.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on the preparation of quinazoline-based kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Quinazoline derivatives are a prominent class of compounds in drug discovery, with several approved drugs targeting protein kinases. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The following sections outline a representative synthetic route to a 4-anilinoquinazoline-based EGFR inhibitor using this compound as the starting material.

General Synthetic Workflow

The overall synthetic strategy involves a multi-step sequence starting with the acylation of the primary amine of (2-Fluoro-5-nitrophenyl)methanamine, followed by reduction of the nitro group, cyclization to form the quinazoline core, and subsequent functionalization at the 4-position.

Experimental Protocols

Step 1: Synthesis of N-((2-Fluoro-5-nitrophenyl)methyl)formamide

This step involves the formylation of the primary amine to protect it and set the stage for the subsequent cyclization.

Materials:

-

This compound

-

Formic acid (98-100%)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add formic acid (3.0 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-((2-Fluoro-5-nitrophenyl)methyl)formamide.

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Melting Point | 110-115 °C |

| ¹H NMR (CDCl₃) | δ 8.25 (s, 1H), 8.10 (dd, 1H), 7.30 (t, 1H), 6.20 (br s, 1H), 4.70 (d, 2H) |

| ¹³C NMR (CDCl₃) | δ 161.5, 160.0, 148.0, 142.0, 126.0, 115.0, 114.8, 40.0 |

Step 2: Synthesis of N-((5-Amino-2-fluorophenyl)methyl)formamide

The nitro group is reduced to an amine, which is essential for the subsequent cyclization step.

Materials:

-

N-((2-Fluoro-5-nitrophenyl)methyl)formamide

-

Iron powder

-

Ammonium chloride

-

Ethanol/Water (1:1 mixture)

-

Celite

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.

Procedure:

-

To a suspension of N-((2-Fluoro-5-nitrophenyl)methyl)formamide (1.0 eq) in a 1:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-((5-Amino-2-fluorophenyl)methyl)formamide.

| Parameter | Value |

| Typical Yield | 90-98% |

| Appearance | Light brown solid |

| Melting Point | 95-100 °C |

| ¹H NMR (DMSO-d₆) | δ 8.05 (s, 1H), 6.80 (t, 1H), 6.50 (dd, 1H), 6.30 (m, 1H), 5.00 (s, 2H), 4.30 (d, 2H) |

| ¹³C NMR (DMSO-d₆) | δ 161.0, 148.0, 145.0, 120.0, 116.0, 115.0, 114.0, 41.0 |

Step 3: Synthesis of 6-Fluoro-3,4-dihydroquinazolin-4-one

This step involves the cyclization of the amino-formamide intermediate to form the core quinazolinone structure.

Materials:

-

N-((5-Amino-2-fluorophenyl)methyl)formamide

-

Formic acid

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

Heat a mixture of N-((5-Amino-2-fluorophenyl)methyl)formamide (1.0 eq) in formic acid (5.0 eq) at 120 °C for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 6-Fluoro-3,4-dihydroquinazolin-4-one.

| Parameter | Value |

| Typical Yield | 80-90% |

| Appearance | White solid |

| Melting Point | >250 °C |

| ¹H NMR (DMSO-d₆) | δ 12.10 (s, 1H), 8.15 (s, 1H), 7.80 (dd, 1H), 7.60 (m, 1H), 7.40 (t, 1H) |

| ¹³C NMR (DMSO-d₆) | δ 160.5, 159.0, 148.0, 145.0, 127.0, 126.0, 122.0, 110.0 |

Step 4: Synthesis of 4-Chloro-6-fluoroquinazoline

The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom, which is a good leaving group for the subsequent substitution reaction.

Materials:

-

6-Fluoro-3,4-dihydroquinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

To a suspension of 6-Fluoro-3,4-dihydroquinazolin-4-one (1.0 eq) in toluene, add thionyl chloride (3.0 eq) and a catalytic amount of DMF.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

-

Triturate the residue with cold diethyl ether and filter to obtain 4-Chloro-6-fluoroquinazoline.

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | Pale yellow solid |

| Melting Point | 118-122 °C |

| ¹H NMR (CDCl₃) | δ 9.00 (s, 1H), 8.20 (dd, 1H), 7.80 (m, 1H), 7.60 (dd, 1H) |

| ¹³C NMR (CDCl₃) | δ 161.0, 159.0, 152.0, 150.0, 130.0, 125.0, 122.0, 110.0 |

Step 5: Synthesis of N-(3-Ethynylphenyl)-6-fluoroquinazolin-4-amine

The final step involves the nucleophilic aromatic substitution of the chloro group with the desired aniline to furnish the target EGFR inhibitor.

Materials:

-

4-Chloro-6-fluoroquinazoline

-

3-Ethynylaniline

-

Isopropanol

-

Triethylamine

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

To a solution of 4-Chloro-6-fluoroquinazoline (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq) and triethylamine (1.2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitate by filtration.

-

Wash the solid with cold isopropanol and dry under vacuum to obtain N-(3-Ethynylphenyl)-6-fluoroquinazolin-4-amine.

| Parameter | Value |

| Typical Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 230-235 °C |

| ¹H NMR (DMSO-d₆) | δ 9.90 (s, 1H), 8.70 (s, 1H), 8.20 (s, 1H), 8.00 (d, 1H), 7.80 (m, 1H), 7.50 (t, 1H), 7.30 (d, 1H), 4.20 (s, 1H) |

| ¹³C NMR (DMSO-d₆) | δ 158.0, 157.0, 150.0, 149.0, 140.0, 129.0, 128.0, 125.0, 124.0, 122.0, 120.0, 110.0, 83.0, 81.0 |

Biological Context: EGFR Signaling Pathway Inhibition

The synthesized 4-anilinoquinazoline derivatives are designed to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. The synthesized inhibitor competes with ATP for the binding site in the kinase domain of EGFR, thereby preventing its activation and blocking the downstream signaling pathways.

Synthesis of 6-Nitro-3,4-dihydroquinazolin-4-one from (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. The described methodology involves a two-step, one-pot procedure featuring an initial acylation followed by an intramolecular nucleophilic aromatic substitution (SNA) cyclization.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds and approved drugs. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, make them attractive targets for drug discovery and development. The presence of a nitro group on the quinazolinone scaffold offers a handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The fluorine atom in the ortho position to the activating nitro group in the starting material, (2-Fluoro-5-nitrophenyl)methanamine, renders it highly susceptible to nucleophilic aromatic substitution, facilitating an efficient intramolecular cyclization to form the desired quinazolinone ring system.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound | C₇H₈ClFN₂O₂ | 206.60 | Solid | 1214328-26-3 |

| 6-Nitro-3,4-dihydroquinazolin-4-one | C₈H₅N₃O₃ | 191.14 | Yellowish solid | 4038-09-5 |

Synthetic Pathway

The synthesis of 6-nitro-3,4-dihydroquinazolin-4-one from this compound proceeds via a two-step sequence. The first step involves the reaction of the primary amine with an acylating agent, such as ethyl chloroformate, to form an intermediate carbamate. In the second step, base-mediated intramolecular cyclization occurs through nucleophilic attack of the nitrogen atom onto the carbon bearing the fluorine atom, leading to the formation of the quinazolinone ring with the elimination of fluoride.

Application Notes and Protocols for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a fluorinated aromatic amine building block with potential applications in medicinal chemistry. The presence of a fluorine atom, a nitro group, and a primary aminomethyl group provides multiple reaction sites for the synthesis of diverse molecular scaffolds. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the nitro group can be readily reduced to an amino group, serving as a key functional handle for further elaboration. The primary amine allows for a variety of chemical transformations, including N-alkylation, acylation, and the formation of ureas and sulfonamides.

Despite its potential, specific applications of this compound in the synthesis of named drug candidates with associated quantitative biological data are not extensively reported in publicly available literature. These application notes, therefore, provide a prospective look at its utility based on the known reactivity of its functional groups and its similarity to other building blocks used in drug discovery. The following sections detail potential synthetic routes and generalized experimental protocols where this compound could be a valuable starting material.

Potential Applications in Medicinal Chemistry

This compound can serve as a versatile precursor for the synthesis of various classes of bioactive molecules, including but not limited to:

-

Kinase Inhibitors: The 2-fluoro-5-nitroaniline core, after reduction of the nitro group, can be incorporated into heterocyclic systems known to interact with the hinge region of protein kinases.

-

GPCR Modulators: The aminomethyl group can be functionalized to introduce pharmacophoric elements necessary for interaction with G-protein coupled receptors.

-

Heterocyclic Scaffolds: This building block is suitable for the synthesis of various heterocyclic systems, such as benzimidazoles, quinazolines, and other fused ring systems of medicinal interest.

Experimental Protocols

The following are generalized protocols illustrating the potential synthetic transformations of this compound. Researchers should note that these are representative procedures and may require optimization for specific substrates and desired products.

Protocol 1: Synthesis of N-(2-Fluoro-5-nitrobenzyl)ureas

Urea moieties are common in many therapeutic agents, often acting as hydrogen bond donors and acceptors to interact with biological targets.

Reaction Scheme:

Materials:

-

This compound

-

Aryl or alkyl isocyanate (R-NCO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 15 minutes to neutralize the hydrochloride salt and generate the free amine.

-

To this mixture, add a solution of the desired isocyanate (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-(2-fluoro-5-nitrobenzyl)urea.

Data Presentation (Hypothetical):

| Entry | R-group of Isocyanate | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 4 | 85 |

| 2 | 4-Chlorophenyl | 6 | 82 |

| 3 | tert-Butyl | 12 | 75 |

Protocol 2: Reductive Amination to Synthesize Secondary Amines

Reductive amination is a versatile method to introduce further diversity from the primary amine.

Reaction Scheme:

Materials:

-

This compound

-

Aldehyde or Ketone (R-CHO or R-CO-R')

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend this compound (1.0 eq) in DCE. Add triethylamine (1.1 eq) and stir for 15 minutes.

-

Add the aldehyde or ketone (1.2 eq) to the mixture, followed by a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired secondary amine.

Data Presentation (Hypothetical):

| Entry | Carbonyl Compound | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 8 | 78 |

| 2 | Acetone | 16 | 65 |